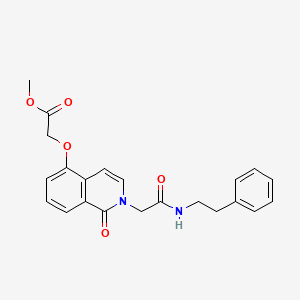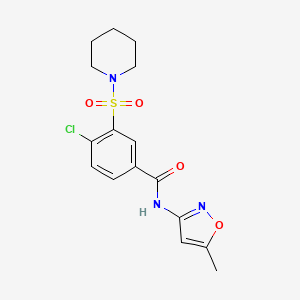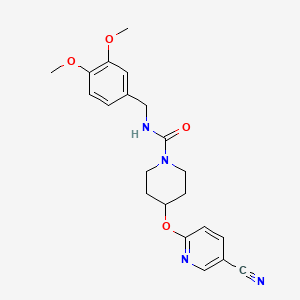
7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as AHPD and has shown promising results in various studies related to cancer treatment, inflammation, and other medical conditions. In
Scientific Research Applications
Receptor Affinity and Pharmacological Evaluation
Compounds related to 7-(3-(allyloxy)-2-hydroxypropyl)-8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have been studied for their affinity towards serotonin receptors. In particular, derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione have displayed potential as ligands for serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds, including 7-arylpiperazynylalkyl and 7-tetrahydroisoquinolinylalkyl derivatives, have shown varying degrees of antagonistic or agonistic activity for these receptors, which is significant for understanding their therapeutic potential in psychiatric disorders (Żmudzki et al., 2015) (Chłoń-Rzepa et al., 2013).
Crystal Structure Analysis
Research on compounds similar to this compound has also focused on their crystal structure. Studies have revealed that these compounds typically possess a planar purine fused-ring skeleton and a specific conformation for the aminoalkyl side chain, which is influenced by intramolecular hydrogen bonding. Such insights are valuable for the rational design of new compounds with desired pharmacological properties (Karczmarzyk et al., 1995) (Karczmarzyk et al., 1997).
Synthesis and Structural Elucidation
Several studies have been dedicated to synthesizing new derivatives of 8-amino-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione and analyzing their structures. This includes the synthesis of novel purineselenyl and thiadiazolyl derivatives, which were characterized using various spectroscopic methods. Such research contributes to expanding the chemical diversity of purine derivatives and exploring their potential applications (Gobouri, 2020).
Pharmacological Properties
Compounds structurally similar to this compound have been assessed for various pharmacological properties. Research has revealed their potential as antiasthmatic, antiinflammatory, and antihistaminic agents. These studies contribute significantly to the development of new therapeutic agents for treating various diseases, based on their receptor affinity and pharmacological profiles (Pascal et al., 1985) (Kaminski et al., 1989).
properties
IUPAC Name |
8-amino-7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O4/c1-4-5-22-7-8(19)6-18-9-10(15-12(18)14)16(2)13(21)17(3)11(9)20/h4,8,19H,1,5-7H2,2-3H3,(H2,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLDGZXYBSHAKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N)CC(COCC=C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Thiophen-2-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2357845.png)

![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)

![(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2357854.png)




![ethyl 2-(2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2357862.png)
![4-[3-(Benzenesulfonyl)-6-chloroquinolin-4-yl]morpholine](/img/structure/B2357865.png)
![2-[Benzyl(3-methoxypropyl)amino]ethan-1-ol](/img/structure/B2357866.png)
![7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2357867.png)